molecular formula C13H11N3O3 B13233599 N-(2-cyanophenyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide

N-(2-cyanophenyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide

Cat. No.: B13233599
M. Wt: 257.24 g/mol
InChI Key: XVFNNRKURYLEAH-UHFFFAOYSA-N
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Description

N-(2-cyanophenyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide is an organic compound that belongs to the class of amides It is characterized by the presence of a cyanophenyl group and a dioxopyrrolidinyl acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-cyanophenyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide typically involves the reaction of 2-cyanophenylamine with 2,5-dioxopyrrolidin-1-yl acetic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include a solvent such as dichloromethane or tetrahydrofuran, and the reaction is performed at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. The industrial synthesis may also incorporate purification steps such as recrystallization or chromatography to obtain the desired compound.

Chemical Reactions Analysis

Types of Reactions

N-(2-cyanophenyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyanophenyl group or the acetamide moiety can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Oxidized derivatives of the cyanophenyl or dioxopyrrolidinyl groups.

    Reduction: Reduced forms of the cyanophenyl or acetamide moieties.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

N-(2-cyanophenyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-cyanophenyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-cyanophenyl)-2-(2,5-dioxopyrrolidin-1-yl)propionamide
  • N-(2-cyanophenyl)-2-(2,5-dioxopyrrolidin-1-yl)butyramide
  • N-(2-cyanophenyl)-2-(2,5-dioxopyrrolidin-1-yl)valeramide

Uniqueness

N-(2-cyanophenyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C13H11N3O3

Molecular Weight

257.24 g/mol

IUPAC Name

N-(2-cyanophenyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide

InChI

InChI=1S/C13H11N3O3/c14-7-9-3-1-2-4-10(9)15-11(17)8-16-12(18)5-6-13(16)19/h1-4H,5-6,8H2,(H,15,17)

InChI Key

XVFNNRKURYLEAH-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1=O)CC(=O)NC2=CC=CC=C2C#N

Origin of Product

United States

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